molecular formula C10H7N3O5 B12444502 2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide

2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide

Katalognummer: B12444502
Molekulargewicht: 249.18 g/mol
InChI-Schlüssel: IZXCSWDOAKESAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyano group, a nitrophenyl group, and a dihydroxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide typically involves the reaction of ethyl cyanoacetate with 4-methoxy-3-nitrobenzaldehyde in ethanol. The reaction is carried out under specific conditions to ensure the formation of the desired product . The crude synthesis product is then crystallized from lower aliphatic carboxylic acids such as formic or acetic acid, with a catalytic amount of hydrochloric or hydrobromic acid added .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The use of phase transfer catalysts and solvents like ethyl acetate, acetonitrile, and hydrocarbons such as toluene and xylene is common . These methods ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions, particularly involving the cyano and nitrophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a catalyst, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while oxidation can produce quinones .

Wissenschaftliche Forschungsanwendungen

2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide involves its interaction with specific molecular targets. It is a potent inhibitor of the enzyme catechol-O-methyltransferase (COMT), which plays a role in the metabolism of catecholamines. By inhibiting COMT, the compound increases the levels of neurotransmitters like dopamine, which is beneficial in the treatment of Parkinson’s disease .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to inhibit COMT with high potency makes it a valuable compound for research and therapeutic applications .

Eigenschaften

Molekularformel

C10H7N3O5

Molekulargewicht

249.18 g/mol

IUPAC-Name

2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C10H7N3O5/c11-4-6(10(12)16)1-5-2-7(13(17)18)9(15)8(14)3-5/h1-3,14-15H,(H2,12,16)

InChI-Schlüssel

IZXCSWDOAKESAA-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=C(C#N)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.